

Spectroscopic Profile of β -Chamigrene: A Technical Guide

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Compound of Interest

Compound Name: *beta-Chamigrene*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene β -chamigrene. The information presented herein is curated for researchers, scientists, and professionals in drug development who require detailed structural and analytical data for this natural product. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clearly structured tables for ease of comparison. Furthermore, it outlines the general experimental protocols employed for the acquisition of such spectroscopic data.

Introduction to β -Chamigrene

β -Chamigrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol [1]. It possesses a characteristic spirocyclic carbon skeleton and is a constituent of various essential oils, notably from marine algae of the *Laurencia* genus. The unique structure of β -chamigrene and its derivatives has garnered interest in the scientific community for potential applications in pharmacology and synthetic chemistry. Accurate spectroscopic data is paramount for its identification, characterization, and as a reference for the synthesis of novel analogues.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for β -chamigrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The ^1H and ^{13}C NMR data for β -chamigrene are presented below.

^1H NMR Spectroscopic Data of β -Chamigrene (CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
5.34	br s	-	H-1
4.67	s	-	H-15a
4.64	s	-	H-15b
2.30-2.05	m	-	H-2, H-4, H-8
1.95-1.70	m	-	H-3, H-9
1.63	s	-	H-12
0.98	s	-	H-13
0.85	s	-	H-14

^{13}C NMR Spectroscopic Data of β -Chamigrene (CDCl_3)

Chemical Shift (δ) (ppm)	Carbon Atom
148.9	C-11
145.7	C-7
121.3	C-1
109.1	C-15
49.3	C-6
38.5	C-10
35.8	C-5
35.1	C-2
30.0	C-8
28.9	C-13
28.5	C-14
26.5	C-9
24.2	C-4
23.9	C-3
21.0	C-12

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for β -chamigrene are detailed below.

IR Absorption Data for β -Chamigrene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	=C-H stretch (exocyclic methylene)
2925	Strong	C-H stretch (alkane)
2850	Strong	C-H stretch (alkane)
1645	Medium	C=C stretch (exocyclic methylene)
1460	Medium	C-H bend (alkane)
1375	Medium	C-H bend (gem-dimethyl)
885	Strong	=C-H bend (exocyclic methylene)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of β -chamigrene exhibits a molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data for β -Chamigrene (EI-MS)

m/z	Relative Intensity (%)	Assignment
204	25	[M] ⁺ (Molecular Ion)
189	30	[M - CH ₃] ⁺
161	100	[M - C ₃ H ₇] ⁺
147	45	[M - C ₄ H ₉] ⁺
133	50	[M - C ₅ H ₁₁] ⁺
119	60	
105	75	
91	80	

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies. The following provides a general overview of the experimental protocols.

NMR Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton and 100 MHz or higher for carbon-13.[2] Deuterated chloroform (CDCl₃) is a common solvent, and chemical shifts are referenced to the residual solvent peak (δH 7.26 ppm, δC 77.16 ppm) or tetramethylsilane (TMS) as an internal standard.[3] For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), and coupling constants (J) in Hertz (Hz).[3] ¹³C NMR data is reported as chemical shifts in ppm.

Infrared (IR) Spectroscopy

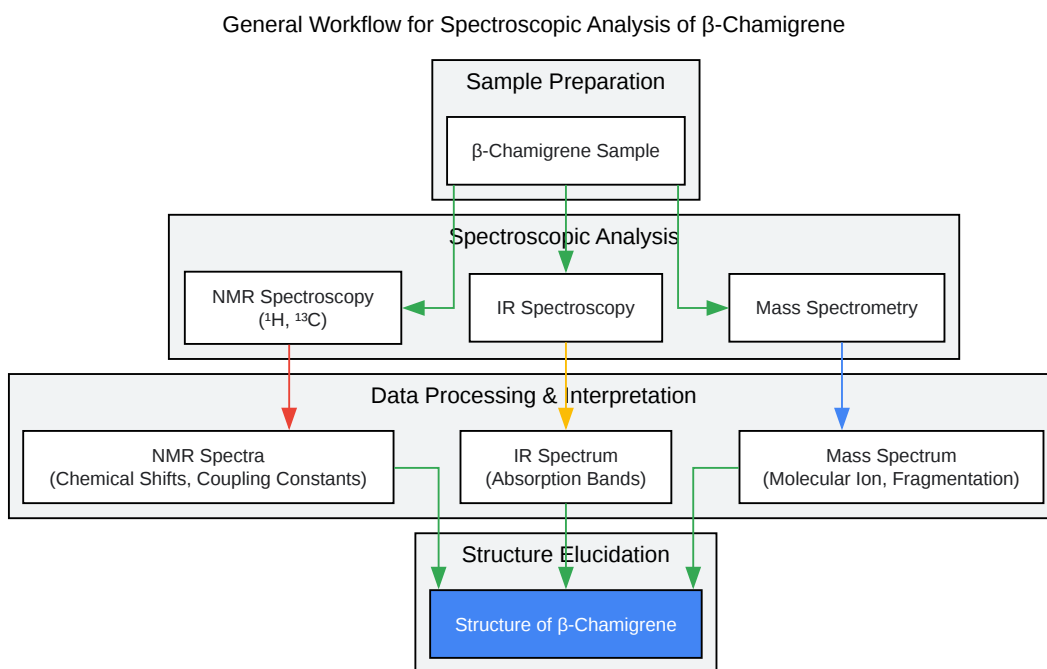
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[3] Samples can be analyzed as a thin film on a salt plate (e.g., KBr or NaCl) or as a solution in a suitable solvent (e.g., CCl₄). The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). A standard ionization voltage of 70 eV is typically used.^[2] The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like β -chamigrene.



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Caption: Workflow of Spectroscopic Analysis.

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References

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